(Cys47)-HIV-1 tat Protein (47-57)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

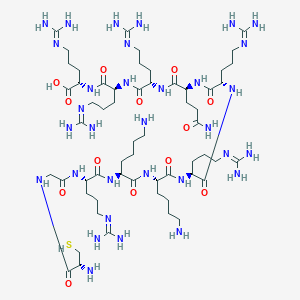

(Cys47)-HIV-1 tat Protein (47-57) is a peptide derived from the human immunodeficiency virus (HIV) trans-activator of transcription (TAT) protein. This peptide sequence, spanning amino acids 47 to 57, is known for its ability to penetrate cell membranes, making it a valuable tool in molecular biology and therapeutic applications. The addition of a cysteine residue at the N-terminus enhances its functionality by allowing for conjugation with other molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cys47)-HIV-1 tat Protein (47-57) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The peptide is often lyophilized for storage and transport.

Analyse Chemischer Reaktionen

Types of Reactions

(Cys47)-HIV-1 tat Protein (47-57) can undergo various chemical reactions, including:

Conjugation: The cysteine residue allows for thiol-based conjugation with other molecules, such as drugs, fluorophores, or nanoparticles.

Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds, which can influence the peptide’s structure and function.

Common Reagents and Conditions

Conjugation: Common reagents include maleimide derivatives and iodoacetamides, which react with the thiol group of cysteine.

Oxidation: Mild oxidizing agents like hydrogen peroxide can be used to form disulfide bonds.

Major Products Formed

Conjugates: The peptide can be conjugated to various molecules for targeted delivery or imaging applications.

Disulfide-linked dimers: Oxidation can lead to the formation of peptide dimers through disulfide bonds.

Wissenschaftliche Forschungsanwendungen

(Cys47)-HIV-1 tat Protein (47-57)

(Cys47)-HIV-1 tat Protein (47-57) , also known as HIV-1 TAT protein, is a characterized fragment of the HIV transactivator protein (TAT) . TAT (47-57) is a cell-penetrating peptide (CPP) that can translocate the plasma membrane and stabilize DNA .

Scientific Research Applications

- Cell Penetration and Drug Delivery TAT (47-57) has the ability to translocate the plasma membrane and facilitate the delivery of various cargoes such as proteins, peptides, antibodies, and liposomes . It can increase the biodistribution of drugs .

- Synaptodendritic Injury Research The cysteine-rich domain (residues 22–37) of the Tat protein is important for producing neuronal death . Studies have shown that the cysteine-rich domain plays a key role in synaptodendritic injury . Preventing early synaptic loss may attenuate HIV-1 associated neurocognitive disorders .

- Protein Transduction The protein transduction domain (PTD) embedded in the HIV TAT protein (amino acids 47–57) can mediate the introduction of heterologous peptides and proteins into mammalian cells . Synthetic PTDs can enhance protein transduction potential compared with TAT in vitro and in vivo and have the potential to deliver anticancer therapeutics .

- Interaction with TAR RNA The arginine-rich basic region (47–59) is required for binding to TAR RNA . Modifications in amino acid sequence on the functional groups of Tat proteins have been shown to affect hydrogen bonding to TAR RNA, which lowers the binding affinity .

HIV-1 Tat Protein and its Role in Neurological Disorders

Wirkmechanismus

The primary mechanism by which (Cys47)-HIV-1 tat Protein (47-57) exerts its effects is through its ability to penetrate cell membranes. This is facilitated by the positively charged amino acids (arginine and lysine) in its sequence, which interact with the negatively charged components of the cell membrane. Once inside the cell, the peptide can deliver its cargo to specific intracellular targets, such as the nucleus or mitochondria.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Penetratin: Another cell-penetrating peptide derived from the Antennapedia homeodomain.

Transportan: A chimeric peptide combining sequences from the neuropeptide galanin and the wasp venom peptide mastoparan.

Uniqueness

(Cys47)-HIV-1 tat Protein (47-57) is unique due to its origin from the HIV TAT protein, which has been extensively studied for its role in viral replication and transcriptional activation. Its ability to efficiently deliver a wide range of cargoes into cells makes it a versatile tool in research and therapeutic applications.

Biologische Aktivität

The (Cys47)-HIV-1 Tat Protein (47-57), also known as Tat47–57, is a peptide derived from the HIV-1 Tat protein, which plays a crucial role in the viral life cycle and pathogenesis. This section delves into its biological activity, mechanisms of action, and implications for therapeutic strategies.

Overview of HIV-1 Tat Protein

HIV-1 Tat is a small basic protein consisting of 86 amino acids that significantly enhances the efficiency of viral transcription. The region corresponding to amino acids 47-57 (YGRKKRRQRRR) is recognized as a Protein Transduction Domain (PTD) , facilitating the transport of various molecules across cellular membranes due to its high net positive charge at physiological pH .

Transduction and Membrane Penetration

Tat47–57 exhibits remarkable ability to penetrate cell membranes, enabling the delivery of heterologous proteins and peptides into mammalian cells both in vitro and in vivo. Studies have shown that this peptide can transduce proteins with molecular weights exceeding 100 kDa . The transduction mechanism involves:

- Binding to Membranes : Tat47–57 binds to negatively charged phospholipids in cell membranes, facilitating membrane destabilization and subsequent translocation into the cytoplasm .

- Endosomal Escape : Upon internalization, Tat undergoes conformational changes in low pH environments, promoting its escape from endosomes into the cytosol .

Biological Effects on Cells

Tat47–57 has been implicated in various biological activities:

- Induction of HIV Infection : In endothelial cells, the presence of biologically active Tat significantly increases the infection rates by enhancing productive HIV replication .

- Neurotoxicity : The peptide contributes to neuronal damage associated with HIV infection, particularly through early synaptodendritic injury, which may lead to neurocognitive disorders .

Transduction Efficiency

A comparative analysis demonstrated that optimized PTDs derived from Tat47–57 exhibited enhanced transduction capabilities over native Tat. These studies suggest that modifications to the α-helical structure and placement of arginine residues can significantly improve delivery efficiency .

Impact on Endothelial Cells

Research indicates that Tat47–57 can induce productive HIV infection in human umbilical vein endothelial cells (HUVEC), with a marked increase in intracellular p24-Gag protein levels when exposed to Tat compared to controls . This highlights its role not only in viral replication but also in cell dysfunction.

Data Summary

Eigenschaften

Molekularformel |

C58H114N32O13S |

|---|---|

Molekulargewicht |

1499.8 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C58H114N32O13S/c59-21-3-1-11-33(83-44(94)32(13-5-23-75-53(63)64)82-42(92)29-81-43(93)31(61)30-104)45(95)84-34(12-2-4-22-60)46(96)85-35(14-6-24-76-54(65)66)47(97)86-37(16-8-26-78-56(69)70)49(99)89-39(19-20-41(62)91)51(101)88-36(15-7-25-77-55(67)68)48(98)87-38(17-9-27-79-57(71)72)50(100)90-40(52(102)103)18-10-28-80-58(73)74/h31-40,104H,1-30,59-61H2,(H2,62,91)(H,81,93)(H,82,92)(H,83,94)(H,84,95)(H,85,96)(H,86,97)(H,87,98)(H,88,101)(H,89,99)(H,90,100)(H,102,103)(H4,63,64,75)(H4,65,66,76)(H4,67,68,77)(H4,69,70,78)(H4,71,72,79)(H4,73,74,80)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |

InChI-Schlüssel |

VBAZQDRBBPEGAC-QMAXXTOWSA-N |

Isomerische SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CS)N |

Kanonische SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CS)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.